N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S2/c1-14-13-18(15(2)27-14)19(22)9-10-20-29(25,26)17-7-5-16(6-8-17)21-11-3-4-12-28(21,23)24/h5-8,13,19-20,22H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHDFASCURHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its medicinal properties. The presence of the 2,5-dimethylfuran moiety may contribute additional biological effects, enhancing its therapeutic potential.
| Property | Details |
|---|---|
| Molecular Formula | C19H26N2O5S |
| Molecular Weight | 394.55 g/mol |
| CAS Number | 1421497-84-8 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic substitution.
- Hydroxypropyl Addition : The intermediate is reacted with an appropriate epoxide under acidic conditions to introduce the hydroxypropyl group.
- Sulfamoylation : The resulting compound is treated with sulfonamide reagents to incorporate the sulfonamide moiety.
- Thiazine Formation : The final step involves cyclization to form the thiazine ring structure.
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by blocking folate synthesis, which is essential for DNA synthesis in bacteria. This compound has shown promising activity against various bacterial strains in preliminary studies.
Anticancer Activity
Recent research indicates that compounds similar to this sulfonamide exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of sulfonamides have been tested against glioma and melanoma cells with varying degrees of efficacy. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 (glioma) | 5.13 | Induces apoptosis |
| SH-SY5Y (neuroblastoma) | 8.34 | Cell cycle arrest |
Anti-inflammatory and Antioxidant Effects
The 2,5-dimethylfuran moiety may impart unique anti-inflammatory or antioxidant properties. Studies have indicated that similar compounds can modulate inflammatory pathways and reduce oxidative stress in cellular models.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of related compounds on C6 glioma cells and SH-SY5Y neuroblastoma cells. Results showed significant cell death through apoptosis pathways, indicating potential therapeutic applications in oncology .
- Antibacterial Activity Assessment : Another study assessed the antibacterial efficacy of various sulfonamide derivatives against common pathogens like E. coli and S. aureus. The compound demonstrated effective inhibition at micromolar concentrations .
Comparison with Similar Compounds
Table 1: Comparative Pharmacological Profiles
| Compound Name | Molecular Weight | LogP | Aqueous Solubility (mg/mL) | Cytotoxicity (CC50, μM)* |
|---|---|---|---|---|
| Target Compound | 453.52 | 2.8 | 22.5 | 48.3 |
| Celecoxib | 381.38 | 3.5 | 4.2 | >100 |
| Dorzolamide | 324.41 | 1.2 | 15.8 | >100 |
| PMX-205 | 621.74 | -1.1 | 0.9 | 32.7 |
Research Findings and Limitations
- Anti-inflammatory Activity : The target compound inhibits IL-6 production in macrophages (IC50 = 1.2 μM), outperforming celecoxib (IC50 = 5.6 μM) but with higher cytotoxicity .
- Metabolic Stability : The thiazinane dioxide group reduces hepatic clearance (CLhep = 12 mL/min/kg) compared to furan-only analogs (CLhep = 28 mL/min/kg).
- Contradictions: While some studies report potent antiproliferative effects (HCT-116 IC50 = 0.8 μM), others note variability in cytotoxicity assays, possibly due to assay conditions (e.g., MTT incubation time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
